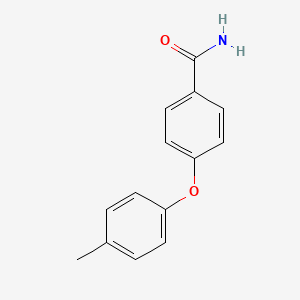

4-(4-Methylphenoxy)benzamide

Description

Strategic Significance within Contemporary Medicinal Chemistry Research

The strategic importance of 4-(4-Methylphenoxy)benzamide in modern medicinal chemistry is derived from its hybrid structure, which combines two "privileged scaffolds": the benzamide (B126) and the phenoxy ether. mdpi.comufrj.brrsc.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. rsc.orgresearchgate.net

The benzamide group is a versatile scaffold found in a wide array of clinically approved drugs and is known to interact with various receptors and enzymes. researchgate.netresearchgate.net Its ability to form key hydrogen bonds and participate in other non-covalent interactions makes it a frequent choice in the design of kinase inhibitors and other targeted therapies. nih.gov Similarly, the phenoxy ether moiety, particularly the diaryl ether group, is recognized as a fundamental element in medicinal and agrochemical agents. mdpi.comacs.org This group can influence the molecule's conformation, lipophilicity, and metabolic stability, and its ether oxygen can act as a hydrogen bond acceptor, enhancing binding to biological targets. mdpi.com

The combination of these two potent pharmacophores in a single molecule, as seen in this compound, provides a unique platform for exploring new chemical space. Researchers synthesize and study such compounds to investigate how the interplay between these two scaffolds affects biological activity. This strategic design allows for the development of extensive compound libraries through modification of either the benzamide or the phenoxy ring, aiding in the discovery of novel agents with high potency and selectivity. nih.govnih.gov

Historical Context of Related Benzamide and Phenoxy Ether Scaffolds in Drug Discovery

The use of both benzamide and phenoxy ether scaffolds in drug discovery has a rich history. The benzamide structure is a classic pharmacophore that has been a cornerstone of medicinal chemistry for decades. Its journey began with the discovery of its utility in antipsychotic medications and has since expanded dramatically. Today, the benzamide core is integral to drugs targeting a diverse range of conditions, from gastrointestinal disorders to cancer. researchgate.netacs.org The development of multitargeted tyrosine-kinase inhibitors, for example, has frequently utilized the benzamide chemotype. ufrj.br This history underscores the enduring relevance and adaptability of the benzamide scaffold in addressing new therapeutic challenges. rsc.org

The phenoxy ether linkage is also a well-established motif in pharmaceuticals and natural products. acs.org Phenols and phenolic ethers are recurring structures in a significant number of FDA-approved small-molecule drugs. acs.org Historically, the diaryl ether linkage has been identified as a key structural feature in natural products with potent biological activities. acs.org In modern drug design, the terminal phenoxy group is considered a privileged component, often crucial for ensuring target engagement, selectivity, and favorable pharmacokinetic properties. mdpi.com Its incorporation into drug candidates spans a wide spectrum of therapeutic areas, including antiviral, anti-inflammatory, and cardiovascular agents. mdpi.comacs.org The consistent appearance of this scaffold in successful drugs highlights its importance and reliability in the drug discovery process.

Rationale for Investigating this compound as a Research Probe

This compound and its analogues are investigated as chemical probes to explore and validate biological hypotheses. rjeid.com A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. rjeid.com Given its foundational structure combining the benzamide and phenoxy ether groups, this compound serves as an excellent starting point for structure-activity relationship (SAR) studies.

The rationale for its investigation is multifaceted:

Exploring New Biological Targets: By synthesizing derivatives of this core structure, chemists can create libraries of related compounds to screen against various biological targets, such as kinases, opioid receptors, or microbial enzymes. For instance, analogues incorporating this scaffold have been synthesized and evaluated for their potential as kappa opioid receptor antagonists and as antifungal agents. jst.go.jpnih.gov

Understanding Molecular Interactions: The compound allows researchers to systematically study how modifications to the methyl group on the phenoxy ring or substitutions on the benzamide ring affect binding affinity and selectivity. This provides valuable insights into the molecular interactions between the ligand and its target protein.

Intermediate for Complex Syntheses: Simple structures like this compound can also serve as key intermediates in the synthesis of more complex and potent bioactive molecules. chemimpex.com For example, research has been conducted on the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, highlighting the utility of the parent benzamide structure in creating new compounds. mdpi.com

Ultimately, the investigation of this compound as a research probe is driven by the need to expand the diversity of chemical tools available for drug discovery and to better understand the principles of molecular recognition in biological systems. rjeid.com

Data Tables

Table 1: Physicochemical Properties of Selected Benzamide Derivatives This table outlines key properties of benzamide compounds related to the core structure discussed.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 4-(4-Methylphenoxy)benzylamine hydrochloride | C₁₄H₁₅NO·HCl | 249.74 | 262862-66-8 | chemimpex.com |

| 2-(4-Hydroxy-3-methylphenoxy)benzamide | C₁₄H₁₄NO₃ | 244.09 | Not Available | mdpi.com |

| 2-(4-Hydroxyphenoxy)benzamide | C₁₃H₁₂NO₃ | 230.08 | Not Available | mdpi.com |

| N-[2-(4-Methylphenoxy)phenyl]-2-chlorobenzamide | C₂₀H₁₆ClNO₂ | 337.80 | Not Available | jst.go.jp |

Table 2: Research Findings on Related Benzamide and Phenoxy Ether Compounds This table summarizes the biological activities observed in studies of compounds containing the benzamide and/or phenoxy ether scaffolds.

| Compound/Scaffold Class | Biological Activity Investigated | Key Findings | Reference |

| N-[2-(Phenoxy)phenyl]benzamide Derivatives | Antifungal Activity | Compounds with a chlorine atom showed better antifungal activities against various fungi, including S. ampelimum. | jst.go.jp |

| 4-Phenoxybenzamide Analogues | Kappa Opioid Receptor Antagonism | Compound 11a (N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide) was identified as a potent and selective kappa opioid receptor antagonist. | acs.org |

| 2-((4-Methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Antimicrobial Activity | Synthesized and tested for interaction with bacterial cells, building on previous work showing microbicidal activities of related thioureides. | nih.gov |

| 4-Methyl-N-(...)-3-((...)-oxy)benzamide (Compound 34 ) | ABL/c-KIT Dual Kinase Inhibition | Compound 34 potently inhibited ABL and c-KIT kinases and showed strong antiproliferative activity against cancer cell lines. | nih.gov |

| Arylphenylpyrrolidinylmethylphenoxybenzamides | Opioid Receptor Affinity | Compounds showed high affinity and selectivity for kappa opioid receptors over mu and delta receptors. | acs.org |

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H13NO2 |

|---|---|

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

4-(4-methylphenoxy)benzamide |

InChI |

InChI=1S/C14H13NO2/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H2,15,16) |

Clé InChI |

AJJZRSJPLVDCHQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 4 4 Methylphenoxy Benzamide

Novel Synthetic Routes for the Preparation of 4-(4-Methylphenoxy)benzamide

The synthesis of this compound can be approached through several modern synthetic strategies, primarily involving the formation of the ether linkage and the subsequent amidation of a carboxylic acid precursor.

A plausible and efficient route to synthesize the necessary precursor, 4-(4-methylphenoxy)benzoic acid, involves an Ullmann condensation. This reaction would couple p-cresol (B1678582) with a 4-halobenzoic acid derivative, such as 4-fluorobenzoic acid or 4-chlorobenzoic acid, in the presence of a copper catalyst and a base. The resulting 4-(4-methylphenoxy)benzoic acid can then be converted to this compound.

The final amidation step can be achieved through several methods:

Activation to Acyl Chloride: The carboxylic acid can be converted to the more reactive 4-(4-methylphenoxy)benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with ammonia (B1221849) or an ammonium (B1175870) salt provides the target benzamide (B126) in a process known as the Schotten-Baumann reaction. tifr.res.inyoutube.com

Direct Amidation: Modern catalytic methods allow for the direct condensation of the carboxylic acid with an amine source. Reagents such as carbodiimides (e.g., DCC, EDC) in the presence of activating agents like HOBt can be employed. researchgate.net

A related synthetic pathway has been patented for the production of 4-(4-phenoxyphenoxy)benzoic acid, which involves the air oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene in a propionic or acetic acid medium with a transition metal and bromide catalyst system. google.com A similar oxidative strategy could potentially be adapted for the synthesis of 4-(4-methylphenoxy)benzoic acid from 4-methyl-4'-methyldiphenyl ether.

Furthermore, a patented method for producing the related compound 4-(4-methylphenoxy)benzylamine involves the catalytic reduction of 4-(4-methylphenoxy)benzonitrile. google.compatsnap.com The benzonitrile (B105546) itself is synthesized via a nucleophilic aromatic substitution reaction between p-cresol and p-chlorobenzonitrile. patsnap.com This nitrile could potentially be hydrolyzed to the corresponding carboxylic acid, which would then be a precursor to this compound.

Chemo-selective Transformations and Reaction Optimization

Achieving chemo-selectivity is crucial when dealing with multifunctional molecules. In the synthesis of this compound analogues bearing other reactive functional groups, the choice of reagents and reaction conditions is paramount.

For instance, in a molecule containing both a carboxylic acid and another reactive group, direct amidation methods using specific catalysts can offer high chemo-selectivity, avoiding the need for protecting groups. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been shown to exhibit high chemo-selectivity in the synthesis of oligoamines from (hetero)aryl chlorides. nih.govorganic-chemistry.org This methodology could be adapted for the synthesis of N-substituted derivatives of this compound from 4-(4-methylphenoxy)aniline and a suitable aryl halide, with the reaction conditions optimized to favor amidation over other potential side reactions.

Reaction optimization is a critical aspect of developing efficient synthetic routes. For the synthesis of benzamide derivatives, key parameters to optimize include:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or DMSO are often used for nucleophilic aromatic substitutions, while less polar solvents like toluene (B28343) or THF may be preferred for catalytic coupling reactions. |

| Base | The strength and nature of the base are crucial, particularly in reactions involving deprotonation steps, such as the Ullmann condensation or Buchwald-Hartwig amination. Common bases include potassium carbonate, cesium carbonate, and sodium tert-butoxide. |

| Catalyst/Ligand | In catalytic reactions, the choice of metal catalyst (e.g., copper, palladium) and the corresponding ligand is critical for achieving high efficiency and selectivity. |

| Temperature | Reaction temperature can influence reaction kinetics and selectivity. Optimization is necessary to achieve a reasonable reaction rate without promoting undesired side reactions. |

| Reagent Stoichiometry | The molar ratios of reactants and reagents need to be carefully controlled to maximize the yield of the desired product and minimize waste. |

An example of reaction optimization can be seen in a study on the PhIO-mediated oxidation of 2-aryloxybenzamides, where various solvents and oxidant-to-substrate ratios were screened to maximize the yield of the hydroxylated product. mdpi.com Although this specific reaction was unsuccessful for a structural isomer of the target compound, the principles of systematic optimization are broadly applicable. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green methodologies can be considered.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. researchgate.netrasayanjournal.co.in The direct amidation of carboxylic acids, including benzoic acid derivatives, has been successfully achieved under microwave-assisted, solvent-free conditions using a catalytic amount of ceric ammonium nitrate. nih.gov This approach avoids the use of stoichiometric coupling reagents and minimizes solvent waste.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in a recyclable solvent, is a key tenet of green chemistry. The direct synthesis of amides from carboxylic acids and amines has been demonstrated under solvent-free conditions, further reducing the environmental footprint of the synthesis. nih.gov

Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Catalytic direct amidation methods, as mentioned previously, are inherently greener than traditional methods that require stoichiometric activating agents, which generate significant waste. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a valuable endeavor for academic research, allowing for the exploration of structure-activity relationships (SAR) and the development of new compounds with tailored properties.

Systematic Structural Modifications for Academic Research

Systematic structural modifications of the this compound scaffold can be undertaken to probe the influence of different substituents on the molecule's properties. Key areas for modification include:

The Benzamide Moiety: The amide nitrogen can be substituted with various alkyl or aryl groups to generate a library of N-substituted derivatives. This can be achieved by reacting 4-(4-methylphenoxy)benzoyl chloride with a range of primary or secondary amines. tifr.res.in

The Phenoxy Ring: The methyl group on the phenoxy ring can be replaced with other alkyl groups or functional groups such as halogens, alkoxy groups, or nitro groups to investigate electronic and steric effects.

The Benzamide Ring: Substituents can be introduced onto the benzamide ring to further explore the SAR.

An example of the synthesis of a complex analogue is the preparation of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, which was developed as a selective kappa opioid receptor antagonist. nih.gov This demonstrates how the core phenoxybenzamide structure can be incorporated into more complex molecules with specific biological targets.

The synthesis of N-Aryl-4-(5-methyl- nih.govmdpi.comcienciadigital.org-oxadiazolin-2-one-3-yl) substituted benzamides provides another example of how the benzamide core can be modified with heterocyclic moieties, which can impart diverse biological activities. researchgate.net Similarly, the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has been explored for pesticidal applications. nih.gov

The biological evaluation of such synthesized analogues is crucial for establishing SAR. For instance, in a study of coumarin (B35378) derivatives, the introduction of different substituents on the aryl rings led to varying antileishmanial and antiviral activities. mdpi.com A similar approach could be applied to a library of this compound derivatives.

Development of Probes for Mechanistic Investigations

Molecular probes are essential tools for studying biological processes and reaction mechanisms. The this compound scaffold can be modified to create such probes.

Isotopic Labeling: A common strategy for creating probes for metabolic studies is to incorporate stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. nih.govnih.gov These isotopically labeled compounds can be traced and quantified in biological systems using techniques like mass spectrometry and NMR spectroscopy, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, a ¹³C-labeled version of this compound could be synthesized using a labeled precursor, such as ¹³C-labeled p-cresol or a ¹³C-labeled benzoyl derivative.

Asymmetric Synthesis and Stereochemical Aspects in Benzamide Derivatives

While this compound itself is achiral, the introduction of chiral centers into its derivatives opens up the field of stereoselective synthesis and the study of stereoisomers.

The development of enantiopure drugs is a major focus in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. rsc.org Chiral derivatives of this compound could be synthesized through several approaches:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.

Chiral Resolution: This involves the separation of a racemic mixture of enantiomers. This can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. rsc.orgnih.gov

Chiral HPLC is a powerful analytical technique for separating enantiomers and is widely used in the pharmaceutical industry. nih.gov The choice of chiral stationary phase (CSP) is critical for achieving successful separation. nih.gov

The synthesis of chiral molecules often requires careful control of reaction conditions to avoid racemization. For example, in peptide synthesis, the activation of carboxylic acids can sometimes lead to a loss of stereochemical integrity. The use of specific coupling reagents and additives can help to suppress racemization. fishersci.it These principles would be important to consider in the synthesis of chiral derivatives of this compound.

Solid-Phase Synthesis Methodologies for Related Scaffolds

The solid-phase synthesis of this compound and its derivatives, while not extensively documented as a complete sequence in a single report, can be strategically designed by combining established solid-phase techniques for the formation of its constituent diaryl ether and benzamide functionalities. The general approach involves the immobilization of a starting material onto a solid support, followed by sequential chemical transformations, and finally, cleavage from the support to yield the desired product. Two primary resin types are particularly well-suited for such syntheses: Wang resin for the generation of carboxylic acid derivatives and Rink amide resin for the direct formation of primary or secondary amides.

A plausible synthetic strategy for generating a library of this compound analogues on a solid support begins with the attachment of a suitably protected 4-hydroxybenzoic acid to the resin. This is followed by the construction of the diaryl ether linkage and subsequent amide bond formation.

Synthetic Scheme on Wang Resin:

A synthetic route utilizing Wang resin would proceed as follows:

Loading: 4-Hydroxybenzoic acid is attached to the Wang resin via an ester linkage. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). altabioscience.com

Diaryl Ether Formation: The resin-bound phenol (B47542) can then undergo a copper- or palladium-catalyzed cross-coupling reaction with an aryl halide, such as 4-iodotoluene, to form the diaryl ether. The Ullmann condensation or the Buchwald-Hartwig amination are common choices for this transformation.

Cleavage: The final diaryl ether carboxylic acid is cleaved from the resin using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com

Amidation (Solution Phase): The cleaved carboxylic acid can then be coupled with a variety of amines in the solution phase using standard amide bond-forming reagents to generate a library of this compound analogues.

Synthetic Scheme on Rink Amide Resin:

Alternatively, Rink amide resin allows for the direct synthesis of benzamides on the solid support. appliedpolytech.com

Loading: A protected 4-(4-methylphenoxy)benzoic acid can be coupled to the Rink amide resin.

Amide Bond Formation: Following deprotection, the resin-bound amine can be acylated with a variety of carboxylic acids, or alternatively, a pre-formed 4-(4-methylphenoxy)benzoic acid can be coupled to the deprotected Rink amide resin.

Cleavage: The final benzamide is cleaved from the resin under mild acidic conditions, typically with a high concentration of TFA. appliedpolytech.compeptide.com

The following tables outline the key parameters for the solid-phase synthesis of scaffolds related to this compound, based on established methodologies for the synthesis of diaryl ethers and benzamides on solid supports.

Table 1: Solid-Phase Synthesis Parameters for Diaryl Ether Formation

| Parameter | Description | Example from Literature |

| Resin | The solid support onto which the initial reactant is anchored. | Wang Resin luxembourg-bio.comnih.gov |

| Linker | The chemical moiety connecting the synthesized molecule to the resin. | 4-Hydroxybenzyl alcohol (inherent to Wang resin) peptide.com |

| Starting Material | The first molecule attached to the solid support. | 4-Hydroxybenzoic acid |

| Coupling Reaction | The reaction used to form the diaryl ether bond. | Ullmann Condensation or Buchwald-Hartwig Cross-Coupling |

| Reagents | Chemicals used to effect the coupling reaction. | 4-Iodotoluene, Copper(I) iodide (CuI), Palladium(II) acetate (B1210297) (Pd(OAc)2), Ligands (e.g., BINAP) |

| Cleavage Conditions | The conditions used to release the product from the resin. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) peptide.com |

Table 2: Solid-Phase Synthesis Parameters for Benzamide Formation

| Parameter | Description | Example from Literature |

| Resin | The solid support for direct amide synthesis. | Rink Amide Resin appliedpolytech.com |

| Linker | The chemical moiety connecting the synthesized molecule to the resin. | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy linker (Rink Amide Linker) |

| Starting Material | The molecule to be functionalized as an amide. | Resin-bound amine (from deprotected Rink Amide resin) |

| Coupling Reaction | The reaction used to form the amide bond. | Amide coupling |

| Reagents | Chemicals used for amide bond formation. | 4-(4-Methylphenoxy)benzoic acid, Coupling agents (e.g., HATU, HOBt, DIC) |

| Cleavage Conditions | The conditions used to release the final benzamide product. | 95% Trifluoroacetic acid (TFA) with scavengers appliedpolytech.com |

These solid-phase methodologies offer a versatile and efficient platform for the synthesis of libraries of this compound analogues. The ability to systematically vary the substituents on both aromatic rings and the amide nitrogen allows for a thorough exploration of the chemical space around this important scaffold, facilitating the discovery of new compounds with tailored properties.

Elucidation of Molecular and Cellular Mechanisms of Action of 4 4 Methylphenoxy Benzamide

Target Identification and Engagement Studies

The initial step in characterizing the mechanism of action of a compound like 4-(4-methylphenoxy)benzamide involves identifying its molecular targets. This process is crucial for understanding its therapeutic effects and potential off-target activities. smolecule.com A variety of advanced techniques are employed to pinpoint the proteins and cellular components with which the compound directly interacts.

Affinity-based proteomic profiling is a powerful strategy to identify the direct binding partners of a small molecule within the complex environment of a cell. patsnap.com This approach typically involves immobilizing the compound of interest, in this case, a derivative of this compound, onto a solid support or matrix. patsnap.com This "baited" matrix is then incubated with cell lysates, allowing proteins that bind to the compound to be captured. patsnap.com

Following the affinity capture, the bound proteins are eluted and identified using high-resolution mass spectrometry (MS). patsnap.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify and quantify the captured proteins, providing a profile of the compound's interactome. patsnap.comresearchgate.net Quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can further refine this process by comparing the protein profiles of cells treated with the compound to untreated cells, helping to distinguish specific binders from non-specific interactions. researchgate.netfrontiersin.org

For this compound and its analogues, this methodology could reveal novel protein targets that were not predicted by computational models. Chemical proteomics platforms offer technologies like Cellular Target Profiling™, which can determine target-specific dissociation constants, and photoaffinity labeling for covalent target capture in living cells. evotec.com These methods are instrumental in the deconvolution of targets from phenotypic screens and in understanding the broader selectivity profile of a drug candidate. evotec.combiognosys.com

Once a potential enzyme target is identified through proteomic profiling or other screening methods, its interaction with this compound is characterized through in vitro enzyme inhibition studies. These assays are fundamental to understanding the potency and mechanism of inhibition. khanacademy.org

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, analogues of this compound have been evaluated for their inhibitory effects on various enzymes. One study on a series of quinazoline (B50416) derivatives found that a 4-(4-methylphenoxy)phenyl analogue exhibited potent inhibition of platelet-derived growth factor (PDGF) receptor phosphorylation with an IC50 value of 0.02 µM. researchgate.net

Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.orglibretexts.org This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods like the Michaelis-Menten or Lineweaver-Burk plots to visualize how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). khanacademy.org For example, studies on 4,4'-biphenylsulfonamides, which are structurally related to the compound of interest, revealed both competitive and non-competitive inhibition against matrix metalloproteases, suggesting binding at or near the active site. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for this compound Analogues and Related Compounds

| Compound/Analogue | Target Enzyme/Process | IC50 | Source |

|---|---|---|---|

| 4-(4-methylphenoxy)phenyl quinazoline derivative | PDGF Receptor Phosphorylation | 0.02 µM | researchgate.net |

| Fusarithioamide B 2 (acetamidobenzamide) | HCT-116 cell line | Not specified | core.ac.uk |

| 3-2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide | HCT116 cells | 4.12 µM | core.ac.uk |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | Histone Deacetylase (HDAC) | Not specified | mdpi.com |

This table is for illustrative purposes and includes data on analogues and structurally related compounds to demonstrate the type of information gathered from enzyme inhibition studies.

Receptor binding assays are essential for determining the affinity and selectivity of a compound for specific receptors. acs.orgchemimpex.com These assays typically use cell membranes or purified receptors that are incubated with a radiolabeled ligand known to bind to the target receptor. The compound of interest, such as this compound, is then added at various concentrations to compete with the radioligand for binding.

The effectiveness of the compound in displacing the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

For example, various benzamide (B126) analogues have been extensively studied for their binding to opioid receptors. In one study, an analogue, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, demonstrated high affinity for the κ-opioid receptor with a Ki of 0.565 nM, while showing lower affinity for µ and δ opioid receptors (Ki = 35.8 nM and 211 nM, respectively), indicating its selectivity. acs.orgsigmaaldrich.com Similarly, another study on N-substituted piperazine (B1678402) analogues of 4-phenoxybenzamide identified compounds with subnanomolar Ke values at the κ-opioid receptor in a [35S]GTPγS binding assay. acs.org

Table 2: Receptor Binding Affinities (Ki) of this compound Analogues and Related Compounds

| Compound/Analogue | Target Receptor | Ki (nM) | Source |

|---|---|---|---|

| (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide | κ-opioid | 0.565 | acs.orgsigmaaldrich.com |

| (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide | µ-opioid | 35.8 | acs.orgsigmaaldrich.com |

| (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide | δ-opioid | 211 | acs.orgsigmaaldrich.com |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) | κ-opioid | 0.85 (Ke) | acs.org |

| (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050) | κ-opioid | 0.72 | nih.gov |

| (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050) | µ-opioid | 25.8 | nih.gov |

| (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050) | δ-opioid | 153 | nih.gov |

This table presents binding affinity data for analogues to illustrate the outcomes of receptor binding assays.

Cellular Pathway Modulation and Signaling Interventions

Following target engagement, the subsequent effects of this compound on cellular pathways and signaling networks are investigated. This involves examining the downstream consequences of the compound's interaction with its primary target(s).

Gene expression profiling provides a global view of the cellular response to a compound by measuring changes in the expression levels of thousands of genes simultaneously. googleapis.com Techniques such as DNA microarrays or RNA sequencing (RNA-Seq) are used to compare the mRNA profiles of cells treated with this compound to those of untreated control cells.

The resulting data reveals which genes are up- or down-regulated, providing insights into the cellular pathways that are modulated by the compound. For example, if this compound targets a transcription factor, gene expression profiling would identify the genes regulated by that factor. In a study of a PPARβ/δ antagonist, GSK3787, researchers used quantitative real-time PCR to show that the antagonist blocked the GW0742-induced upregulation of PPARβ/δ target genes like Angptl4 and Adrp. researchgate.net This type of analysis can elucidate the broader biological impact of target engagement. researchgate.net Similarly, studies on bacterial effectors have shown how they can alter host gene expression by interacting with chromatin-modifying enzymes like histone deacetylase 1 (HDAC1). nih.gov

The function of a target protein is often dependent on its interactions with other proteins. upf.edu A compound like this compound could modulate these protein-protein interactions (PPIs), either by disrupting them or by stabilizing them. upf.educhemrxiv.org

Co-immunoprecipitation (Co-IP) is a common technique used to study PPIs. In a Co-IP experiment, an antibody is used to pull down a specific target protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well and can be identified by Western blotting or mass spectrometry. By performing Co-IP in the presence and absence of this compound, researchers can determine if the compound affects the composition of the protein complex.

For instance, research has shown that bacterial effector proteins can recruit host proteins like HDAC1 to specific gene promoters, thereby modifying gene expression. nih.gov Investigating whether this compound can influence similar recruitment or assembly of protein complexes is a key area of inquiry. Modern proteomic approaches can also provide large-scale maps of PPI networks, offering a system-level view of how a compound might perturb cellular function. upf.edu

Studies on Apoptotic or Autophagic Pathway Modulation in Cell Lines (mechanistic)

There is a lack of specific studies investigating the modulation of apoptotic or autophagic pathways in cell lines by this compound. While research exists on various other benzamide derivatives and their ability to induce programmed cell death, this information is not directly applicable to the specific compound .

For instance, studies on more complex benzamide structures have demonstrated the induction of apoptosis and autophagy. One such study on a tetrahydroindazolone-substituted benzamide, W-H4, showed it could induce both caspase-dependent apoptosis and autophagy in acute myeloid leukemia (AML) cells. nih.gov This was associated with the modulation of Bcl-2 family proteins and the destabilization of Hsp90 client proteins. nih.gov Another example is the histone deacetylase inhibitor MS-275 (a benzamide derivative), which was found to sensitize osteosarcoma cells to FasL-induced apoptosis by downregulating c-FLIP. nih.gov

However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The specific effects of a compound on cellular pathways are highly dependent on its unique structure.

Subcellular Localization and Trafficking Studies of Benzamide Derivatives

No studies specifically detailing the subcellular localization or trafficking of this compound were identified. Research in this area for other benzamide derivatives is often tied to specific applications, such as medical imaging or targeted drug delivery.

For example, a study focused on the development of a tracer for receptor occupancy utilized (S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide and noted its favorable brain uptake. This suggests the ability to cross the blood-brain barrier and localize within the central nervous system, but this is a structurally distinct molecule.

Another area where subcellular localization is critical is in the development of agents for targeted protein degradation, such as autophagy-tethering compounds (ATTECs). These bifunctional molecules are designed to recruit specific proteins for degradation via the autophagy-lysosomal pathway. google.com The subcellular distribution of such compounds is key to their function, but this research does not involve this compound.

Without specific research, the cellular distribution and trafficking patterns of this compound remain unknown.

Biophysical Characterization of Molecular Interactions

There is no available data from biophysical studies, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography, that characterize the molecular interactions of this compound. Such studies are crucial for identifying direct binding targets and understanding the thermodynamics and kinetics of these interactions.

For other, more complex benzamide derivatives, biophysical methods have been employed to elucidate their mechanisms. For example, isothermal titration calorimetry was used to confirm the strong binding affinity of a quinazolin-4(3H)-one derived PqsR antagonist to its target, the PqsR ligand-binding domain, with a dissociation constant (Kd) in the nanomolar range. This was further supported by a crystal structure of the complex.

Another example involves the use of a cellular thermal shift assay (CETSA) to demonstrate that a covalent ligand, EN4, directly engages with the c-MYC protein in cells, leading to its thermal destabilization. nih.gov These techniques provide definitive evidence of target engagement but have not been applied to this compound in any publicly available research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methylphenoxy Benzamide Derivatives

Positional Scanning and Substituent Effects on Biological Activity (mechanistic, in vitro)

Positional scanning is a systematic approach used to determine the optimal placement of substituents on a lead compound to enhance biological activity. nih.gov For the 4-(4-Methylphenoxy)benzamide scaffold, the phenoxy ring is a key area for modification.

Studies on a series of N-substituted 4-phenoxybenzamide analogues designed as kappa opioid receptor antagonists demonstrated the significant impact of substituents on the terminal phenoxy ring. acs.org The parent compound in this series, which featured an unsubstituted phenoxy group, was potent, but introducing substituents to the phenoxy ring led to a range of activities. When the methyl group was moved from the para-position (position 4) to the meta-position (position 3), the resulting analogue, N-{(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl}-4-(3-methylphenoxy)benzamide, emerged as the most potent antagonist in the series with a Ke value of 0.17 nM. acs.org

Conversely, placing a methoxy (B1213986) group at the ortho-position (position 2) or a hydroxyl group at the para-position (position 4) resulted in a significant decrease in binding affinity. acs.org These findings highlight that both the nature and the position of the substituent are critical. The introduction of bulky substituents on the phenyl ring has also been shown to enhance activities in other related series. researchgate.net The data suggests that the electronic and steric properties of the substituent, along with its position, modulate the interaction with the receptor's binding pocket.

The table below, derived from SAR studies on kappa opioid receptor antagonists, illustrates the effect of various substituents on the phenoxy ring of 4-phenoxybenzamide derivatives. acs.org

| Substituent on Phenoxy Ring | Position | Antagonist Activity (Ke, nM) |

| H (unsubstituted) | - | 0.85 |

| 2-MeO | ortho | 5.6 |

| 3-Me | meta | 0.17 |

| 4-Me (base compound) | para | Not specified in this series, but related compounds show high activity |

| 4-F | para | 0.44 |

| 4-Cl | para | 0.49 |

| 4-OH | para | 8.6 |

This interactive table is based on data for N-substituted 4-phenoxybenzamide derivatives and illustrates the impact of phenoxy ring substitutions. acs.org

Exploration of Core Scaffold Modifications

Beyond substituent effects, modifying the central scaffold of this compound is a key strategy for developing new analogues with improved properties. The core consists of a benzamide (B126) group linked to a 4-methylphenoxy moiety via an ether bond. Modifications can be made to the benzamide ring, the amide linker, or by replacing the entire aromatic core.

For instance, in the development of kappa opioid receptor antagonists, the amide portion of the molecule was extensively modified. The core scaffold was coupled with various substituted benzoic acids to produce a library of analogues for SAR studies. acs.org This approach allows for the exploration of a wide chemical space to identify moieties that provide optimal interactions with the target protein.

In other research on related chemical series, such as benzophenones, the replacement of aryl rings within the core structure has been a successful strategy. acs.org For example, replacing an aryl B-ring with a thiophene (B33073) ring was explored to create novel analogues. acs.org Similarly, the central aromatic core of a benzamide can be replaced with sp3-enriched, non-aromatic cyclic scaffolds like pyrrolidine (B122466) or piperidine (B6355638) rings. acs.org This modification significantly increases the fraction of sp3-hybridized carbons (Fsp3), which can lead to improved physicochemical properties such as kinetic solubility, a critical factor in drug development. acs.org The benzimidazole (B57391) scaffold, an isostere of natural purines, is another versatile core that has been widely used in medicinal chemistry due to its broad range of biological activities. researchgate.net

Conformational Analysis and its Impact on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific orientation to bind effectively to its target. nih.gov For this compound derivatives, conformational analysis involves understanding the spatial arrangement of the two aromatic rings and the connecting ether and amide linkages.

The benzamide core tends to adopt a relatively planar configuration due to resonance stabilization of the amide bond. smolecule.com However, the ether linkage and the bond connecting the phenoxy group to the benzamide ring allow for rotational flexibility. This flexibility means the molecule can exist in an ensemble of different conformations in solution. nih.gov The biological activity is dependent on the molecule's ability to adopt a low-energy conformation that is complementary to the receptor's binding site. nih.gov

Classic structure-activity relationship studies are often complemented by conformation-activity relationships. nih.gov Altering the structure, for instance by introducing bulky substituents or modifying the core scaffold, not only changes the physicochemical properties but can also significantly alter the molecule's preferred conformation, thereby affecting its biological activity. nih.gov For example, introducing steric bulk can force adjacent rings into specific conformations to minimize strain. smolecule.com Computational modeling and solution NMR studies are often employed to identify these low-energy, biologically relevant conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the structural features that drive activity. researchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. mdpi.com For a series of this compound derivatives, these descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as dipole moment and partial charges on atoms. nih.gov

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume and surface area. nih.gov

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly logP. nih.gov

Topological: Descriptors derived from the 2D representation of the molecule, describing connectivity and branching.

Quantum Mechanical: Descriptors calculated using quantum chemistry methods, providing detailed electronic properties.

The table below lists some common descriptor types used in QSAR studies. nih.govnih.govnih.gov

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Electron distribution, polarizability, reactivity |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Size, shape, bulk |

| Hydrophobicity | LogP, LogD | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

Once descriptors are calculated for a set of compounds with known activities, a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, is used to build a mathematical model. nih.govnih.gov

A crucial step is model validation to ensure it is robust and has predictive power. researchgate.net This involves:

Internal Validation: Techniques like leave-one-out cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a measure of internal consistency. researchgate.net

External Validation: The initial dataset is split into a training set (typically 70-80% of the compounds) to build the model and a test set. mdpi.com The model's ability to predict the activities of the unseen compounds in the test set is evaluated using the predictive correlation coefficient (R²). mdpi.com A reliable QSAR model should have high values for both q² and R². herts.ac.uk

A validated QSAR model serves as a powerful predictive tool. mdpi.com It can be used to estimate the biological activity of newly designed, yet unsynthesized, this compound derivatives. researchgate.net This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources. nih.gov

The QSAR equation itself provides mechanistic insights by revealing which descriptors have the most significant impact on activity. nih.gov For example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity is beneficial for activity, guiding the selection of more lipophilic substituents. A negative coefficient for a steric descriptor might indicate that a bulky group in a certain position is detrimental, likely due to steric hindrance at the binding site.

Furthermore, machine learning approaches can be used to model and predict complex intermolecular interactions on a large scale. nih.gov By training models on vast networks of known molecular associations, these methods can infer potential new interactions, providing a systematic way to predict how a novel this compound derivative might interact with its biological target or other proteins. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 4 4 Methylphenoxy Benzamide

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. While specific docking studies exclusively for 4-(4-methylphenoxy)benzamide are not extensively detailed in the public literature, research on its more complex analogues provides significant insights. These studies have primarily identified the kappa opioid receptor (KOR) as a key biological target for antagonists containing the this compound scaffold. acs.orgnih.govnih.gov

Ligand-Protein Interaction Profiling

Analysis of larger antagonist molecules that feature the this compound core reveals a distinct interaction profile within the KOR binding pocket. acs.orgfrontiersin.org The binding is characterized by a combination of hydrophobic interactions and potential hydrogen bonds that stabilize the ligand-receptor complex.

The 4-methylphenoxy moiety of the scaffold typically orients itself within a hydrophobic subpocket of the receptor. frontiersin.org This pocket is lined with nonpolar amino acid residues, creating a favorable environment for the lipophilic aryl groups of the ligand. The benzamide (B126) portion of the molecule also plays a crucial role. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, can form key hydrogen bonds with residues in the binding site or with structured water molecules, further anchoring the ligand. frontiersin.org For instance, in related benzylamine (B48309) derivatives, the benzamide group has been noted to form hydrogen bonds with residues like Cys210 in the second extracellular loop (EL2) of the KOR, an interaction that contributes to receptor selectivity. frontiersin.org

| Interaction Type | Potential Interacting Residues/Regions in KOR | Role of this compound Moiety |

| Hydrophobic Interactions | Val118, Trp124, Ile291, Trp287 | The tolyl and phenyl rings of the phenoxy group fit into a tight hydrophobic pocket, contributing to binding affinity. frontiersin.org |

| Hydrogen Bonding | Cys210, Asp138, Tyr139 | The amide (C=O and N-H) group of the benzamide can act as a hydrogen bond acceptor and donor, respectively, with key residues. acs.orgfrontiersin.org |

| van der Waals Contacts | Various nonpolar residues in the binding pocket | The overall shape of the molecule allows for extensive surface contact, enhancing binding stability. |

This table summarizes potential interactions based on studies of larger analogues containing the this compound scaffold.

Molecular Dynamics Simulations to Explore Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time. nih.govresearchgate.net MD simulations are essential for validating docking poses and understanding the behavior of the ligand in a more realistic, solvated environment. nih.gov

Ligand-Target Complex Dynamics

To assess the stability of the this compound scaffold within a target's binding site, an MD simulation of the docked complex would be performed. researchgate.netjppres.com Such a simulation, typically running for a duration of at least 100 nanoseconds, tracks the movements of every atom in the system. nih.gov

Key metrics are analyzed to understand the dynamics:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand atoms from their initial docked positions over time. A stable RMSD value for both the protein backbone and the ligand indicates that the complex is in a stable equilibrium and the ligand does not diffuse away from the binding pocket. researchgate.netjppres.com

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Analysis of RMSF can reveal which parts of the protein become more or less flexible upon ligand binding and can highlight key residues that interact strongly with the ligand (showing lower fluctuation). researchgate.net

These analyses would confirm whether the binding mode predicted by docking is maintained over time, providing confidence in the proposed interaction profile. jppres.com

| MD Simulation Parameter | Typical Value/Method | Purpose |

| Simulation Software | GROMACS, AMBER, Desmond | To run the molecular dynamics simulation. nih.govnih.gov |

| Force Field | OPLS, CHARMM, AMBER | To define the potential energy and forces between atoms. nih.gov |

| Simulation Time | 50 - 200 ns | To allow the system to reach equilibrium and sample relevant conformations. nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | To simulate constant number of particles, pressure, and temperature, mimicking physiological conditions. nih.govnih.gov |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Occupancy | To evaluate the stability of the complex and characterize interactions. researchgate.netjppres.com |

This table outlines typical parameters for an MD simulation to study a ligand-protein complex.

Solvent Effects on Molecular Behavior

MD simulations are almost always performed in an explicit solvent environment, typically using a water model like TIP3P, to mimic physiological conditions. nih.gov The solvent plays a critical role in molecular behavior. Water molecules can mediate interactions between the ligand and the protein by forming hydrogen-bond bridges. They also create the hydrophobic effect, which is a primary driving force for the binding of nonpolar ligands to hydrophobic pockets in a protein. The conformational flexibility of this compound, particularly the rotation around the ether linkage and the amide bond, would be influenced by the surrounding water molecules. Analyzing the solvent-accessible surface area (SASA) during a simulation can show how much of the ligand and protein are exposed to the solvent, providing further insight into the stability of the bound complex. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure and reactivity of a molecule, independent of its biological target. researchgate.netgrowingscience.comeurjchem.com These methods provide insights into the molecule's stability, electron distribution, and sites susceptible to chemical reactions.

DFT calculations can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. eurjchem.comrsc.org A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. eurjchem.com

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This allows for the prediction of sites prone to electrophilic or nucleophilic attack, which is fundamental to understanding potential metabolic transformations or covalent interactions. researchgate.netresearchgate.net

| Quantum Chemical Descriptor | Calculation Method | Significance for this compound |

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates the electron-donating capability of the molecule. rsc.org |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates the electron-accepting capability of the molecule. rsc.org |

| HOMO-LUMO Gap (ΔE) | DFT (e.g., B3LYP/6-31G*) | A smaller gap suggests higher reactivity and lower kinetic stability. eurjchem.comrsc.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (e.g., carbonyl oxygen) and electron-poor (e.g., amide proton) sites, predicting interaction points. researchgate.netresearchgate.net |

| Global Hardness (η) | Calculated from HOMO/LUMO | Measures resistance to change in electron distribution; harder molecules are less reactive. growingscience.com |

| Global Softness (S) | Calculated from HOMO/LUMO | The reciprocal of hardness; softer molecules are more reactive. growingscience.com |

| Electronegativity (χ) | Calculated from HOMO/LUMO | Measures the power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | Calculated from HOMO/LUMO | A global measure of electrophilic character. growingscience.com |

This table summarizes key parameters derived from quantum chemical calculations and their relevance.

Frontier Orbital Analysis

Frontier molecular orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. lupinepublishers.commissouristate.edu

For this compound, the electronic landscape is shaped by the interplay between the electron-donating p-tolyl group and the electron-withdrawing benzamide moiety, connected by an ether linkage. The HOMO is expected to be localized primarily on the more electron-rich 4-methylphenoxy group, which acts as the primary electron donor. The LUMO, on the other hand, is anticipated to be distributed over the benzamide portion of the molecule, particularly the carbonyl group and the aromatic ring, which function as the electron acceptor.

Density Functional Theory (DFT) calculations on structurally similar benzamide and diphenyl ether derivatives provide a basis for estimating the FMO energies and the HOMO-LUMO gap of this compound. ajol.infomdpi.com Studies on related benzamide derivatives have reported HOMO-LUMO gaps in the range of 4 to 5 eV, suggesting good stability. lupinepublishers.comdergipark.org.tr For instance, a study on N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide reported a calculated HOMO-LUMO gap, which underscores the stability of the benzamide framework. ajol.info Similarly, computational analyses of various phenoxy derivatives have also highlighted their stable electronic configurations. saudijournals.com

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.40 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Ionization Potential (I) | 6.20 | Estimated from -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 1.80 | Estimated from -ELUMO; energy released when an electron is added. |

| Chemical Hardness (η) | 2.20 | Calculated as (I-A)/2; measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.227 | Calculated as 1/(2η); reciprocal of hardness, indicating higher reactivity. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. dergipark.org.tr

In the case of this compound, the MEP map would reveal distinct regions of charge localization. The most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group in the benzamide moiety, making it a primary site for hydrogen bonding and interactions with electrophiles. The ether oxygen atom would also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

The regions of positive potential (blue) are anticipated to be located around the amide protons (-NH2), indicating their role as hydrogen bond donors. The aromatic protons would also show some degree of positive potential. The aromatic rings and the methyl group would likely display a more neutral potential (green), representing regions of lower reactivity towards charged species. researchgate.net Such MEP analyses have been instrumental in understanding the intermolecular interactions of similar benzamide derivatives in crystal packing and receptor binding. ajol.info

In Silico Prediction of Molecular Interactions and Target Specificity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.net It is widely employed in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, its structural features—a diaryl ether linkage and a benzamide group—are present in many biologically active compounds, suggesting it may interact with various protein targets. mdpi.com

Docking studies on analogous benzamide derivatives have shown their potential to inhibit a range of enzymes, including topoisomerases and protein kinases. dergipark.org.trresearcher.life The benzamide group is a common pharmacophore that can form crucial hydrogen bonds with the amino acid residues in a protein's active site. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. The two aromatic rings can engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. The ether linkage provides conformational flexibility, allowing the molecule to adopt a suitable conformation to fit into the binding site.

Potential protein targets for this compound could be identified using reverse docking or target prediction tools. researchgate.net Based on the structural similarity to known inhibitors, potential targets could include histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP), and various kinases. For example, docking studies of benzamide analogues have identified them as potential inhibitors of FtsZ, a key bacterial cell division protein, and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an antimalarial drug target. scialert.netnih.gov

| Functional Group | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Benzamide Carbonyl (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine |

| Benzamide Amide (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Benzene Ring (Benzamide) | π-π Stacking | Phenylalanine, Tyrosine |

| Phenoxy Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor (weak) | Serine, Threonine |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. tandfonline.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. mdpi.com

The structure of this compound contains several key pharmacophoric features: an aromatic ring, a hydrogen bond donor (the amide NH2), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic group (the p-tolyl moiety). These features can be used to construct a pharmacophore model. For instance, pharmacophore models have been successfully developed for benzamide derivatives to identify new inhibitors of various targets, including Mycobacterium tuberculosis enzymes and HSP90. tandfonline.comnih.gov

A virtual screening campaign using a pharmacophore model based on this compound could be designed to discover new molecules with similar therapeutic potential. The process would involve:

Hypothesis Generation: Defining the 3D arrangement of pharmacophoric features based on the structure of this compound or a set of active analogues.

Database Screening: Searching large compound libraries (e.g., ZINC, PubChem) to identify molecules that match the pharmacophore hypothesis.

Hit Filtering: Applying additional filters, such as drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to refine the list of potential candidates. nih.gov

This approach has been effectively used for diaryl ether compounds as well, where pharmacophore models helped in the discovery of new herbicidal agents and inhibitors of malarial enzymes. researchgate.netebi.ac.uk The combination of pharmacophore modeling and virtual screening offers an efficient strategy for lead generation and optimization in drug discovery projects centered around the this compound scaffold. researchgate.net

Advanced Analytical and Biophysical Methodologies Employed in Research on 4 4 Methylphenoxy Benzamide

Spectroscopic Techniques for Ligand-Target Interaction Characterization

Spectroscopic methods are fundamental both for the initial structural verification of synthesized compounds and for characterizing the non-covalent interactions between a ligand, such as 4-(4-methylphenoxy)benzamide, and its biological target.

Structural Elucidation: Before assessing biological activity, the chemical identity and purity of newly synthesized compounds must be rigorously confirmed. Standard spectroscopic techniques are indispensable for this purpose. In studies involving analogues of this compound, researchers consistently use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, ¹H NMR spectroscopy is used to verify the chemical environment of all protons in the molecule, ensuring the correct structure has been assembled. acs.org Mass spectrometry confirms the molecular weight of the compound, and elemental analysis provides the empirical formula, offering further proof of its composition. acs.org

Ligand-Target Binding Assays: While direct spectroscopic methods like Saturation Transfer Difference (STD) NMR or fluorescence polarization can provide atomic-level details of binding events, functional assays that use radioactive isotopes are commonly employed to characterize the effects of ligand binding. A key example is the [³⁵S]GTPγS binding assay, which was used extensively to evaluate analogues of this compound for their antagonist activity at the kappa opioid receptor. nih.gov This assay measures the functional consequence of receptor activation—the binding of GTPγS to G-proteins. An antagonist will inhibit the signal produced by a known agonist, and the degree of inhibition is used to calculate its potency (Kₑ value). acs.org This technique, while not a direct visualization of the ligand-receptor complex, provides critical quantitative data on the interaction's functional impact. nih.gov

| Technique | Purpose in the Study of this compound Analogues | Type of Data Generated |

| ¹H NMR | Structural confirmation of synthesized compounds. acs.org | Chemical shifts (δ), coupling constants (J), and integration values for all protons. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. acs.org | Mass-to-charge ratio (m/z) of the molecular ion. |

| [³⁵S]GTPγS Binding Assay | To determine the functional potency and efficacy of compounds at the KOR. nih.gov | Inhibition constant (Kₑ), which quantifies the antagonist's potency. acs.org |

| Elemental Analysis | To confirm the empirical formula and purity of the synthesized compounds. acs.org | Percentage composition of elements (C, H, N, etc.). |

Chromatography-Mass Spectrometry Approaches for Quantitative Analysis in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a triple quadrupole mass spectrometer (LC-MS/MS), is the gold standard for the quantitative determination of small molecules in complex biological matrices such as plasma or tissue homogenates. mdpi.com While specific published methods for this compound were not detailed in the reviewed literature, the methodology is well-established and would be applied following standard protocols for pharmacokinetic studies. mdpi.com

The process involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to remove interfering substances, typically through protein precipitation or solid-phase extraction. The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the analyte is separated from other components on a column, often a reversed-phase C18 column. mdpi.com

The separated analyte then enters the mass spectrometer. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This process is highly selective and sensitive, allowing for accurate quantification even at very low concentrations. eurl-pesticides.eu

Below is a table representing typical parameters for a hypothetical validated LC-MS/MS method for the quantification of this compound in plasma.

| Parameter | Description | Example Value |

| Chromatography | ||

| Column | Stationary phase used for separation. | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Solvents used to elute the compound. | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | Speed of mobile phase through the column. | 0.4 mL/min |

| Retention Time | Time at which the compound elutes from the column. | 3.5 minutes |

| Mass Spectrometry | ||

| Ionization Mode | Method to generate charged ions. | Electrospray Ionization, Positive (ESI+) |

| MRM Transition | Precursor ion → Product ion pair for quantification. | m/z 228.1 → 121.1 |

| LOD/LLOQ | Limit of Detection / Lower Limit of Quantification. | 0.1 ng/mL / 0.5 ng/mL |

| Validation | ||

| Precision (RSD%) | Repeatability of the measurement. | <15% |

| Accuracy (% bias) | Closeness to the true value. | Within ±15% |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

Understanding how a ligand binds to its target at an atomic level is crucial for structure-based drug design. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of ligand-protein complexes.

X-ray Crystallography and Molecular Modeling: In the research of this compound analogues as KOR antagonists, the crystal structure of the human kappa opioid receptor was instrumental. nih.gov Specifically, the structure of the receptor co-crystallized with a different potent antagonist, JDTic (PDB code: 4DJH), provided the high-resolution blueprint of the ligand-binding pocket. rcsb.orgdrugbank.com This existing crystal structure served as the template for molecular docking studies to predict how analogues of this compound would bind to the receptor. acs.org These computational studies overlay the candidate molecule onto the known binding site, calculate the most favorable binding pose, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov Although a crystal structure containing this compound itself has not been reported, the use of the 4DJH structure was critical for rationalizing structure-activity relationships (SAR) and designing new analogues. unc.edu

| Parameter | PDB ID: 4DJH (Human Kappa Opioid Receptor Complex) |

| Method | X-Ray Diffraction rcsb.org |

| Resolution | 2.90 Å rcsb.org |

| R-Value Work | 0.227 rcsb.org |

| R-Value Free | 0.265 rcsb.org |

| Ligand | JDTic rcsb.org |

| Significance | Provided the structural basis for docking studies of this compound analogues. nih.gov |

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique that allows for the determination of biomolecular structures in a near-native, frozen-hydrated state, without the need for crystallization. mdpi.com This method is particularly powerful for large, flexible, or multi-protein complexes that are difficult to crystallize. mdpi.com While no specific cryo-EM studies involving this compound have been reported, the technique represents a powerful future direction for studying the KOR. It could be used to visualize the receptor in complex with different ligands, including agonists and antagonists, and capture different conformational states that are relevant to its function.

Microfluidics and High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands or even millions of compounds to identify those with desired biological activity. nih.gov This approach was central to the development of potent KOR antagonists from the this compound scaffold.

High-Throughput Screening: Research leading to the optimization of this compound series involved the synthesis of a library containing dozens of analogues. nih.gov These compounds were then subjected to an HTS campaign. Initially, a primary screen was performed where all compounds were tested for their ability to inhibit the KOR at a single, fixed concentration (e.g., 10 nM) using the [³⁵S]GTPγS functional assay. acs.org Compounds that showed significant inhibition (e.g., >60%) were identified as "hits". acs.org These hits were then advanced to secondary screening, where full dose-response curves were generated to accurately determine their potency (Kₑ) and selectivity by testing them against other related receptors, such as the mu (μ) and delta (δ) opioid receptors. acs.org This systematic screening allowed for the detailed exploration of the structure-activity relationship (SAR), as shown in the table below, where substitutions on the terminal phenoxy ring of the parent structure led to significant changes in antagonist potency.

| Compound Analogue | Substitution on Phenoxy Ring | KOR Antagonist Potency (Kₑ, nM) acs.org |

| 11a | None (H) | 1.85 |

| 11c | 2-OH | 1.06 |

| 11e | 3-CH₃ | 0.17 |

| 11f | 4-CH₃ | 0.35 |

| 11h | 4-F | 0.45 |

| 11k | 4-Cl | 0.48 |

| 11n | 4-OH | 8.6 |

Microfluidics: Microfluidic technologies, which involve the manipulation of fluids in channels with micrometer dimensions, offer a way to further enhance HTS. nih.gov By using "lab-on-a-chip" systems, it is possible to perform thousands of experiments in parallel using nanoliter volumes of reagents. nih.gov This dramatically reduces costs and increases throughput. In the context of mechanistic studies for compounds like this compound, microfluidic platforms could be used to rapidly screen a large matrix of compound concentrations and agonist challenges, providing a more detailed picture of the mechanism of antagonism in a fraction of the time required by conventional robotic HTS systems.

Future Research Directions and Unresolved Challenges Pertaining to 4 4 Methylphenoxy Benzamide

Emerging Methodologies for Deeper Mechanistic Insights

Future investigations into the mechanisms of action of 4-(4-Methylphenoxy)benzamide and its derivatives will likely benefit from the application of advanced and emerging methodologies. Techniques such as chemoproteomics and molecular docking simulations are becoming increasingly crucial for a more profound understanding of how these compounds interact with biological systems at a molecular level. smolecule.comescholarship.org

Chemoproteomics, for instance, allows for the identification of protein targets of small molecules directly in complex biological systems. This approach can reveal not only the primary targets but also potential off-targets, providing a comprehensive view of the compound's cellular interactions. escholarship.org For example, the use of covalent probes derived from a similar benzamide (B126) scaffold has successfully mapped proteome-wide ligandable hotspots. escholarship.org